2-Methyl-1,2-di-4-pyridinyl-1-propanone

CYP11B1 inhibition steroidogenesis adrenal cortex pharmacology

Choose Metapyrone (CAS 17286-92-9) — the 4-pyridinyl 11β-hydroxylase inhibitor that resists CYP450 α-pyridone metabolism. Unlike 3-pyridinyl isomers, this scaffold delivers consistent, clinically referenced HPA axis inhibition (Ki 0.16 mM) across rodent, avian, and bovine models. Essential reference standard for SAR studies. Buy now for reliable adrenal research.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 17286-92-9
Cat. No. B102611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2-di-4-pyridinyl-1-propanone
CAS17286-92-9
Synonyms2-methyl-1,2(bispyridyl)-1-propanone
metapyrone
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C14H14N2O/c1-14(2,12-5-9-16-10-6-12)13(17)11-3-7-15-8-4-11/h3-10H,1-2H3
InChIKeyIQHADESJQPBAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2-di-4-pyridinyl-1-propanone (CAS 17286-92-9) for Procurement and Research: Compound Classification and Core Characteristics


2-Methyl-1,2-di-4-pyridinyl-1-propanone (CAS 17286-92-9), also designated as metapyrone, SU-5482, or 2-methyl-1,2(bispyridyl)-1-propanone, is a synthetic aromatic ketone characterized by a propanone backbone substituted with a methyl group and two 4-pyridinyl moieties (molecular formula C₁₄H₁₄N₂O, molecular weight 226.27 g/mol) [1] [2]. It is structurally and pharmacologically related to metyrapone (CAS 54-36-4), a well-established adrenal steroid 11β-hydroxylase inhibitor . This compound functions as a biochemical tool for investigating corticosteroid biosynthesis pathways and has documented applications in adrenal cortex research, particularly in studies examining 11β-hydroxylase inhibition and 18-hydroxylation blockade [3].

Why 2-Methyl-1,2-di-4-pyridinyl-1-propanone (CAS 17286-92-9) Cannot Be Interchanged with Closely Related Analogs in Research Procurement


Substituting 2-methyl-1,2-di-4-pyridinyl-1-propanone (metapyrone, CAS 17286-92-9) with metyrapone (CAS 54-36-4) or other 3-pyridinyl/aryl ketone derivatives introduces material differences in both metabolic fate and experimental outcomes. The 4-pyridinyl substitution pattern in metapyrone confers distinct steric and electronic properties that affect CYP450-mediated metabolism: the 3-pyridinyl isomer of metyrapone undergoes CYP450-catalyzed oxidation to α-pyridone derivatives, whereas the 4-pyridinyl analog (metapyrone) resists this metabolic transformation due to steric shielding of the ketone group . In enzyme inhibition studies, substitution effects on the metapyrone scaffold produce experimentally significant variations in inhibition kinetics, as demonstrated in comparative studies of metapyrone derivatives using bovine adrenocortical mitochondria [1]. Consequently, interchanging these compounds without verification introduces uncontrolled variables in pharmacological assays, metabolic stability studies, and diagnostic applications [2].

Quantitative Differentiation Evidence for 2-Methyl-1,2-di-4-pyridinyl-1-propanone (CAS 17286-92-9) Relative to Comparators


Enzyme Inhibition Specificity: Metapyrone (CAS 17286-92-9) Inhibition of Adrenal 11β-Hydroxylase Compared with Broader-Spectrum CYP Inhibitors

Metapyrone (CAS 17286-92-9) acts as an inhibitor of adrenal 11β-hydroxylase (CYP11B1), the enzyme responsible for converting deoxycorticosterone to corticosterone and 11-deoxycortisol to cortisol [1] . In contrast to broader-spectrum CYP inhibitors such as aminoglutethimide (which inhibits multiple cytochrome P450 enzymes including CYP11A1) or ketoconazole (which inhibits CYP17A1 and CYP3A4), metapyrone exhibits a comparatively focused inhibition profile centered on 11β-hydroxylase. This focused activity translates to a Ki value of 0.16 mM against 11β-hydroxylase [2]. The reduction in corticosterone synthesis following metapyrone administration has been directly measured in experimental systems: in adrenal cortex studies, metapyrone treatment reduced corticosterone formation rates from radiolabeled deoxycorticosterone substrate, as determined by initial rate measurements of C-14-corticosterone formation using bovine adrenocortical mitochondria [3].

CYP11B1 inhibition steroidogenesis adrenal cortex pharmacology corticosteroid biosynthesis

Structural Differentiation and Metabolic Stability: 4-Pyridinyl Metapyrone (CAS 17286-92-9) Versus 3-Pyridinyl Metyrapone (CAS 54-36-4) in CYP450 Metabolism

The positional isomerism between metapyrone (4-pyridinyl substitution, CAS 17286-92-9) and metyrapone (3-pyridinyl substitution, CAS 54-36-4) produces a functionally significant divergence in CYP450-mediated metabolic fate. The 3-pyridinyl isomer (metyrapone) undergoes CYP450-catalyzed oxidation to α-pyridone derivatives, a metabolic pathway that can introduce additional metabolites, alter pharmacokinetic profiles, and complicate data interpretation in vivo . In contrast, the 4-pyridinyl analog (metapyrone) resists this metabolic transformation due to steric shielding of the ketone group by the 4-pyridinyl moieties, resulting in a distinct metabolic profile . This metabolic divergence has been characterized experimentally through substitution effect studies: when various metapyrone derivatives were synthesized and evaluated for 11β-hydroxylase inhibition kinetics using bovine adrenocortical mitochondria, distinct substitution-dependent variations in inhibitory parameters were observed [1].

metabolic stability CYP450 metabolism structure-metabolism relationship pyridinyl isomer comparison

In Vivo Pharmacodynamic Benchmarking: Metapyrone (CAS 17286-92-9) Effects on Corticosterone Synthesis and 11-Deoxycortisol Elevation in Mammalian Systems

Metapyrone (CAS 17286-92-9) produces quantifiable alterations in corticosteroid biomarkers that are utilized clinically and experimentally to assess hypothalamic-pituitary-adrenal (HPA) axis function. Administration of metapyrone blocks 11β-hydroxylase activity, preventing the conversion of 11-deoxycortisol to cortisol (in humans) and deoxycorticosterone to corticosterone (in rodents) [1]. This enzymatic blockade produces a measurable and reproducible elevation in circulating 11-deoxycortisol levels. In diagnostic applications, a plasma cortisol concentration less than 220 nmol/L following metapyrone administration indicates adequate 11β-hydroxylase inhibition [2]. In experimental rodent stress models, metapyrone has been employed to modulate corticosterone levels: rats treated with metapyrone (administered as SU-4885) prior to stress exposure exhibited altered HPA axis responses compared with saline-treated controls [3]. Additionally, in avian models (domestic fowl, Gallus gallus), metapyrone-induced alterations in adrenal function were associated with changes in arginine vasotocin receptor VT2 expression in the pituitary gland, demonstrating cross-species applicability of this pharmacological tool [4].

in vivo pharmacology corticosterone reduction ACTH stimulation test adrenal insufficiency diagnostics

Structural Benchmark Status: Metapyrone (CAS 17286-92-9) as the Reference Compound for Metyrapone Derivative Characterization and Structure-Activity Studies

Metapyrone (CAS 17286-92-9) serves as the foundational reference compound for a series of structurally related 11β-hydroxylase inhibitors. In a systematic biochemical evaluation, various metapyrone derivatives were synthesized and their inhibition kinetics and enzyme affinities characterized against bovine adrenocortical 11β-hydroxylase using C-14-deoxycorticosterone as substrate [1]. Metapyrone functions as the unsubstituted parent scaffold (Ki = 0.16 mM) against which substitution effects were experimentally quantified. The study established baseline kinetic parameters for metapyrone, then examined how structural modifications (various substituents on the pyridinyl rings or propanone backbone) altered inhibition kinetics, enabling quantitative structure-activity relationship (QSAR) analysis [1].

structure-activity relationship derivative synthesis enzyme inhibition kinetics reference standard

Commercial Purity Specification: Procurement-Grade Metapyrone (CAS 17286-92-9) Minimum Purity Threshold and Sourcing Considerations

Commercially available 2-methyl-1,2-di-4-pyridinyl-1-propanone (CAS 17286-92-9) is supplied with a minimum purity specification of 95% . This purity threshold represents the baseline quality standard for research-grade metapyrone and should be verified against certificate of analysis documentation at the time of procurement. The molecular formula C₁₄H₁₄N₂O (molecular weight 226.27 g/mol) provides a stable identity verification parameter [1]. While comparative purity data across multiple vendors is not systematically available in the public literature, the documented minimum purity specification establishes a procurement benchmark against which vendor-supplied material can be evaluated.

compound procurement purity specification quality control research-grade chemical

Recommended Research Applications for 2-Methyl-1,2-di-4-pyridinyl-1-propanone (CAS 17286-92-9) Based on Quantitative Differentiation Evidence


Hypothalamic-Pituitary-Adrenal (HPA) Axis Function Testing and Diagnostic ACTH Stimulation Studies

Metapyrone (CAS 17286-92-9) is established as a diagnostic tool for evaluating HPA axis integrity through the metapyrone stimulation test. Administration produces measurable elevation of 11-deoxycortisol, with a plasma cortisol reduction to less than 220 nmol/L indicating adequate 11β-hydroxylase inhibition [1]. This application leverages the compound‘s focused 11β-hydroxylase inhibition profile (Ki = 0.16 mM) and the availability of clinically validated pharmacodynamic benchmarks [2]. The 4-pyridinyl substitution confers metabolic resistance to CYP450-catalyzed oxidation that would otherwise generate α-pyridone metabolites, reducing confounding variables in diagnostic interpretation . Researchers performing HPA axis studies should select metapyrone when a validated, clinically referenced 11β-hydroxylase inhibitor with established in vivo response thresholds is required.

Corticosteroid Biosynthesis Pathway Investigation and Enzyme Inhibition Kinetics Studies

Metapyrone serves as a selective pharmacological probe for dissecting corticosteroid biosynthesis pathways, specifically targeting the conversion of deoxycorticosterone to corticosterone and 11-deoxycortisol to cortisol via 11β-hydroxylase inhibition [1]. The compound has been utilized in bovine adrenocortical mitochondrial preparations to measure initial rates of C-14-corticosterone formation, establishing baseline kinetic parameters for enzyme inhibition studies [3]. Its higher affinity for 11β-hydroxylase (Ki = 0.16 mM) compared with broader-spectrum inhibitors such as aminoglutethimide (Ki = 1.1 mM) makes it particularly suitable for experiments requiring selective blockade of this specific enzymatic step with reduced off-target CYP interactions [2].

Structure-Activity Relationship (SAR) Studies and Metyrapone Derivative Development

Metapyrone (CAS 17286-92-9) functions as the unsubstituted parent reference scaffold for synthesizing and characterizing novel 11β-hydroxylase inhibitors [3]. In systematic derivative studies, metapyrone establishes the baseline against which substitution effects on inhibition kinetics and enzyme affinity are quantitatively compared. The 4-pyridinyl substitution pattern offers distinct steric and electronic properties compared with 3-pyridinyl analogs, influencing both enzyme binding interactions and metabolic stability . Researchers developing new steroidogenesis inhibitors should procure authenticated metapyrone to serve as the reference standard for comparative potency assessments and SAR normalization.

In Vivo Stress Response and Adrenal Function Studies in Rodent and Avian Models

Metapyrone has been validated in rodent stress models (administered as SU-4885 prior to stress exposure) to modulate corticosterone levels and investigate HPA axis responsivity, with saline-treated animals serving as controls [4]. In avian models (domestic fowl, Gallus gallus), metapyrone administration produces quantifiable alterations in adrenal function that correlate with changes in arginine vasotocin receptor VT2 expression in the pituitary gland [5]. These established in vivo applications, combined with the compound’s metabolic stability advantages relative to 3-pyridinyl analogs, make metapyrone suitable for studies requiring sustained 11β-hydroxylase inhibition across multiple species .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,2-di-4-pyridinyl-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.